![molecular formula C19H19FN2O3S B2549590 4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide CAS No. 1384642-10-7](/img/structure/B2549590.png)
4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide is a complex organic compound featuring a thiophene ring, a fluorophenyl group, and an amide functional group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with 2,5-dimethylthiophene and introduce the necessary functional groups through a series of reactions, including nitration, reduction, and amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like iron or tin in acidic conditions.
Substitution: : Using electrophiles like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its biological activity and potential as a therapeutic agent.
Medicine: : Investigating its use in drug development for various diseases.
Industry: : Utilizing its unique properties in material science and other industrial applications.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other thiophene derivatives and fluorophenyl compounds. Its uniqueness lies in the combination of the thiophene ring with the fluorophenyl group and the amide functionality, which may confer distinct biological and chemical properties.
Similar Compounds
4-(2,5-dimethylthiophen-3-yl)butanoic acid
(4-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic acid
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-4-18(24)22-16-10-13(5-6-15(16)20)21-19(25)8-7-17(23)14-9-11(2)26-12(14)3/h4-6,9-10H,1,7-8H2,2-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFSUYGYCWJADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCC(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
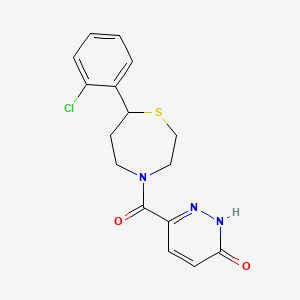
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide](/img/structure/B2549509.png)
![2-({1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2549510.png)
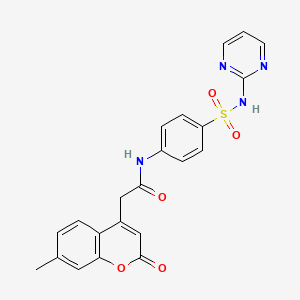
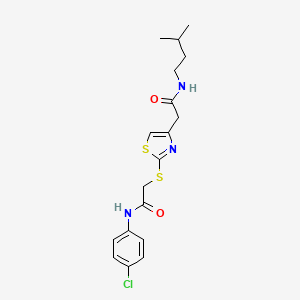

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
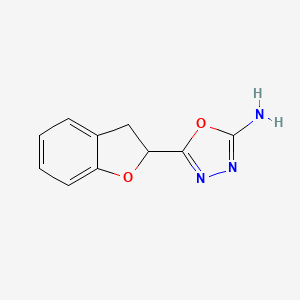
![4-methyl-2-(4-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2549520.png)
![4-Cyclopropyl-5-fluoro-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549524.png)
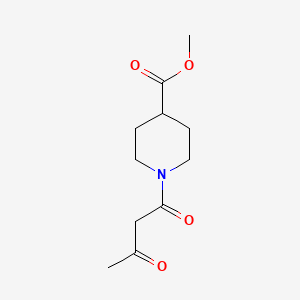
![4-[N-(BENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE](/img/structure/B2549526.png)

